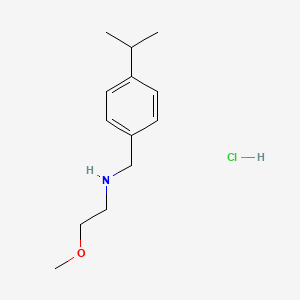![molecular formula C19H20N2O3 B5300547 3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5300547.png)
3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and is currently being investigated for its potential use in treating various types of cancer, autoimmune diseases, and inflammatory disorders.
作用機序
3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione works by selectively inhibiting BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which play a crucial role in the immune response. By inhibiting BTK, this compound blocks BCR signaling and prevents the activation and proliferation of B-cells, leading to the death of cancerous B-cells and the suppression of the immune response in autoimmune and inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancerous B-cells and inhibit the proliferation of normal B-cells. It also reduces the production of pro-inflammatory cytokines and chemokines, leading to the suppression of the immune response in autoimmune and inflammatory disorders. This compound has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
実験室実験の利点と制限
3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and selectivity for BTK, its ability to induce apoptosis in cancerous B-cells, and its potential for use in combination with other cancer therapies. However, there are also some limitations, including the need for further research to determine the optimal dosage and treatment regimen, as well as potential toxicity concerns.
将来の方向性
There are several potential future directions for the development of 3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione. One area of focus is the investigation of its use in combination with other cancer therapies, such as monoclonal antibodies and chemotherapy drugs. Another area is the exploration of its potential use in the treatment of other types of cancer, such as solid tumors. Additionally, further research is needed to determine the optimal dosage and treatment regimen, as well as to address any potential toxicity concerns.
合成法
The synthesis of 3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione involves a series of chemical reactions, starting with the reaction of 2-methoxybenzaldehyde with methylamine to form 2-methoxy-N-methylbenzylamine. This intermediate is then reacted with ethyl acetoacetate to form 3-(benzyl(methyl)amino)-1-(2-methoxyphenyl)butan-1-one. The final step involves cyclization of the butan-1-one intermediate to form this compound.
科学的研究の応用
3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione has shown promising results in preclinical studies for the treatment of various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory disorders such as asthma.
特性
IUPAC Name |
3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-20(13-14-8-4-3-5-9-14)16-12-18(22)21(19(16)23)15-10-6-7-11-17(15)24-2/h3-11,16H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXPTNRUBJSCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5300470.png)
![1-[(2,2-difluorocyclopropyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5300474.png)
![3-({4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5300480.png)
![(3S*,4S*)-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5300502.png)
![5-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5300507.png)

![4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5300526.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300531.png)
![(4aS*,8aS*)-2-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B5300535.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300551.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5300553.png)
![(1R*,2S*)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-2-propylcyclopropanecarboxamide](/img/structure/B5300562.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(5-isopropyl-4-pyrimidinyl)-N-methyl-3-piperidinamine](/img/structure/B5300567.png)